Nitrocefin

Übersicht

Beschreibung

Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of beta-lactamase enzymes, an important mediator of bacterial antibiotic resistance. While other detection methods exist, such as PCR, this compound allows for rapid detection using few materials and inexpensive equipment.

This compound is a beta-lactam antibiotic, with diagnostic properties. This compound is sensitive to hydrolysis by all lactamases produced by gram-positive and gram-negative bacteria. This agent undergoes a color change as its amide bond is hydrolyzed by beta-lactamase, making it useful as a reagent in beta-lactamase activity studies.

Wirkmechanismus

Target of Action

Nitrocefin is primarily used to detect the presence of beta-lactamase enzymes . These enzymes are produced by various microbes and are an important mediator of bacterial antibiotic resistance .

Mode of Action

As a chromogenic cephalosporin substrate , this compound undergoes a distinctive color change from yellow to red when the amide bond in the beta-lactam ring is hydrolyzed by beta-lactamase . This allows for rapid detection of beta-lactamase activity .

Biochemical Pathways

The primary biochemical pathway involved in this compound’s action is the hydrolysis of the amide bond in the beta-lactam ring of the compound by beta-lactamase . This hydrolysis results in the degradation of this compound, which is visually detectable due to a color change .

Result of Action

The hydrolysis of this compound by beta-lactamase results in a color change from yellow to red, providing a visual indication of the presence of beta-lactamase . This allows for the rapid detection of beta-lactamase-producing bacterial strains, aiding in the identification of antibiotic resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sensitivity of the color change can be affected by the concentration of the this compound solution used in the detection assay . Furthermore, this compound is light-sensitive, which can impact its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Nitrocefin plays a significant role in biochemical reactions, particularly those involving beta-lactamase enzymes . It is sensitive to hydrolysis by all known lactamases produced by both Gram-positive and Gram-negative bacteria . The hydrolysis of this compound’s amide bond in the beta-lactam ring by beta-lactamase changes its color from yellow to red, providing a visual indication of the enzyme’s presence .

Cellular Effects

The primary cellular effect of this compound is its interaction with beta-lactamase enzymes . By changing color upon hydrolysis, this compound provides a rapid and visually observable method to detect the presence of these enzymes in bacterial cells . This can yield clinically relevant information earlier than other tests like MIC or disk diffusion test .

Molecular Mechanism

This compound’s molecular mechanism of action is centered on its susceptibility to beta-lactamase mediated hydrolysis . Beta-lactamases hydrolyze the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring of this compound . Once hydrolyzed, the degraded this compound compound rapidly changes color from yellow to red .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can be observed within minutes . Beta-lactamase activity is indicated by a red color within 1-2 minutes . Weak activities may take longer to appear . This compound is sensitive to light and is usually stored in foil-wrapped bottles at 4°C, where it remains stable for up to 10 days .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of this compound dosage in animal models. This compound is primarily used as a laboratory tool for detecting beta-lactamase enzymes in bacterial cultures .

Metabolic Pathways

This compound is involved in the metabolic pathway related to beta-lactamase enzyme activity . It acts as a substrate for these enzymes, undergoing hydrolysis that results in a color change .

Transport and Distribution

This compound’s primary use is in detecting beta-lactamase enzymes in bacterial cultures, rather than being used within cells or tissues .

Subcellular Localization

This compound does not have a specific subcellular localization as it is not typically used within cells . Its primary function is to act as a substrate for beta-lactamase enzymes in a laboratory setting .

Biologische Aktivität

Nitrocefin is a chromogenic cephalosporin derivative primarily utilized as a substrate for detecting β-lactamase activity in bacteria. Its unique properties allow it to serve as a diagnostic tool rather than an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

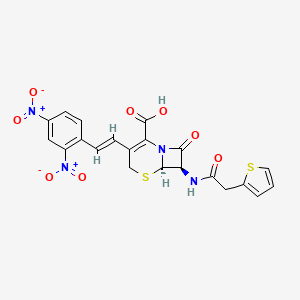

This compound has the molecular formula and features a β-lactam ring that is susceptible to hydrolysis by β-lactamases. Upon hydrolysis, this compound undergoes a color change from yellow (absorbance maximum at 390 nm) to red (absorbance maximum at 486 nm), which can be quantitatively measured spectrophotometrically . The mechanism involves the cleavage of the amide bond in the β-lactam ring, leading to the release of chromogenic products detectable at specific wavelengths .

Applications in Microbiology

This compound is extensively used in microbiological assays to detect β-lactamase production, which is crucial for identifying antibiotic-resistant bacteria. It serves several key functions:

- Detection of β-lactamase Activity : this compound is employed in various assays to evaluate the hydrolytic activity of β-lactamases produced by both Gram-positive and Gram-negative bacteria . It can differentiate between different classes of β-lactamases due to its sensitivity to their hydrolytic actions.

- Rapid Testing : Recent studies have developed this compound-based rapid tests that significantly reduce the time required to detect antibiotic resistance patterns compared to traditional methods. For instance, a rapid test for detecting the cefazolin inoculum effect (CzIE) among methicillin-susceptible Staphylococcus aureus (MSSA) isolates demonstrated an overall accuracy of 89% when compared to broth microdilution methods .

- Kinetic Studies : Research has shown that this compound can be used to characterize kinetic parameters of various β-lactamases, including VIM-2 and NDM-1 variants. These studies provide insights into enzyme activity and substrate specificity .

Case Studies and Experimental Data

- β-Lactamase Detection : A study involving 219 isolates assessed β-lactamase activity using this compound as a substrate. The results indicated that this compound effectively detected both clinically relevant and non-clinical isolates, demonstrating its broad applicability in resistance detection .

- Kinetic Characterization : In kinetic studies, this compound was found to exhibit significant differences in hydrolysis rates among various β-lactamases, highlighting its utility in distinguishing between enzyme variants based on their kinetic profiles .

- Sensitivity and Specificity : The this compound rapid test for CzIE showed a sensitivity of 81% and specificity of 93%, indicating its effectiveness in clinical settings for guiding treatment decisions in infections caused by MSSA .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other common β-lactamase substrates:

| Feature | This compound | Other Substrates |

|---|---|---|

| Color Change | Yellow to Red | Varies (e.g., purple for some) |

| Detection Method | Spectrophotometry | Colorimetric or HPLC |

| Time for Results | ~3 hours | 3-5 days (traditional methods) |

| Sensitivity | High | Variable |

| Specificity | High | Variable |

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Detection of β-Lactamases:

Nitrocefin serves as a substrate for β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. The hydrolysis of this compound results in a color change from yellow to red, allowing for visual detection of β-lactamase activity. This property is exploited in various testing methods:

- Chromogenic Method: this compound discs are applied to bacterial colonies. A color change indicates the presence of β-lactamase within 15 seconds to 5 minutes, demonstrating high sensitivity and specificity compared to other methods like acidimetric tests .

- Isoelectric Focusing: this compound can also be used to analyze β-lactamase patterns in bacterial cell extracts, providing insights into enzyme diversity among different bacterial strains .

Table 1: Comparison of Detection Methods for β-Lactamases

| Method | Sensitivity | Specificity | Time to Result |

|---|---|---|---|

| Chromogenic (this compound) | High | High | 15 sec - 5 min |

| Acidimetric | Moderate | Moderate | 15 min |

| Iodometric | Low | Low | Variable |

Clinical Diagnostics

Antibiotic Resistance Testing:

this compound is integral in clinical laboratories for determining bacterial resistance to antibiotics. It helps identify strains of bacteria that produce β-lactamases, which can render commonly used antibiotics ineffective. This information is crucial for guiding appropriate antibiotic therapy.

- Case Study: In a study involving Staphylococcus aureus, this compound was utilized to detect β-lactamase production in clinical isolates. The chromogenic method demonstrated a correlation with resistance to penicillin and ampicillin, highlighting its utility in clinical settings .

Research Applications

Biosensor Development:

Recent advancements have seen this compound being explored in biosensor technologies. Its ability to undergo colorimetric changes upon hydrolysis makes it suitable for developing sensors that can monitor bacterial activity and antibiotic resistance in real-time.

- Example: Research has shown that this compound can be integrated into biosensors for measuring membrane permeability alterations in bacteria, providing insights into how compounds affect drug accumulation within cells .

Kinetic Studies

Kinetic Characterization:

The kinetic properties of this compound have been extensively studied to understand its interaction with various β-lactamases. These studies provide valuable data on the efficiency and mechanisms of these enzymes.

Table 2: Kinetic Parameters of this compound Hydrolysis

| Substrate | (μM) | (s) | (Ms) |

|---|---|---|---|

| This compound | 86 ± 6 | 38 ± 2 | |

| Cefoxitin | 255 ± 9 | 0.7 ± 0.1 | |

| Meropenem | 3.4 ± 0.7 | ± 0.1 |

Eigenschaften

IUPAC Name |

(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJCEODSHA-OQRUQETBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318525 | |

| Record name | Nitrocefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41906-86-9 | |

| Record name | Nitrocefin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41906-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocefin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocefin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrocefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROCEFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nitrocefin?

A1: this compound acts as a substrate for β-lactamase enzymes. Upon hydrolysis of its β-lactam ring by these enzymes, it undergoes a distinct color change from yellow to red, enabling the detection of β-lactamase activity [, , , , , , , , ].

Q2: How does this compound interact with its target, β-lactamase?

A2: this compound binds to the active site of β-lactamase enzymes, mimicking the structure of β-lactam antibiotics. This binding allows the enzyme to initiate hydrolysis of the β-lactam ring in this compound, resulting in the characteristic color change [, , , ].

Q3: What are the downstream effects of this compound hydrolysis by β-lactamases?

A3: The primary downstream effect is the visual or spectrophotometric detection of β-lactamase activity, indicated by the color change of this compound from yellow to red. This color change allows for the identification of β-lactamase-producing bacteria and assessment of enzyme activity [, , , , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, the research papers mention that this compound exhibits specific absorbance peaks. The intact molecule has a peak at 390 nm, while the hydrolyzed form shows a peak at 485 nm. Additionally, an intermediate species during hydrolysis by certain metallo-β-lactamases displays an absorbance peak at 665 nm [, ].

Q6: How stable is this compound under different conditions?

A6: this compound exhibits instability in the presence of serum from various species, undergoing degradation beyond simple serum binding []. This degradation is pH-dependent, occurring slower at acidic pH []. This compound's stability can also be affected by temperature and the presence of other compounds [].

Q7: Are there compatibility issues with this compound in specific applications?

A7: Yes, the presence of albumin in biological samples, like sputum, can lead to non-specific hydrolysis of this compound, potentially causing false-positive results in β-lactamase detection []. This necessitates albumin removal for accurate results [].

Q8: What are the primary applications of this compound?

A8: this compound is primarily used as a chromogenic substrate for the detection and characterization of β-lactamase enzymes in bacteria. This includes identifying β-lactamase-producing strains and studying the kinetic properties of these enzymes [, , , , , , , , ].

Q9: Have computational methods been applied to study this compound and its interactions?

A9: Yes, molecular docking studies have been performed using this compound and its analogs to investigate their binding efficiency with penicillin-binding protein 2a (PBP2a) in S. aureus. These studies suggest the potential for developing new antibacterial drugs based on this compound analogs [].

Q10: How do structural modifications of this compound affect its activity and properties?

A10: Research on this compound analogs indicates that even minor modifications to the 3- and 7-substituents of the cephalosporin core structure can significantly impact its susceptibility to serum degradation and potentially its interaction with β-lactamases [].

Q11: Are there specific formulation strategies to improve this compound stability?

A11: The provided research papers do not delve into specific formulation strategies for this compound.

Q12: What analytical methods are commonly employed to study this compound?

A12: Various techniques are used, including:

- Spectrophotometry: To monitor this compound hydrolysis by measuring the absorbance change at specific wavelengths (e.g., 390 nm for the intact molecule and 485 nm for the hydrolyzed form) [, , ].

- Stopped-flow kinetics: To investigate the rapid kinetic mechanisms of this compound hydrolysis by β-lactamases, often combined with fluorescence or absorbance detection [, , , ].

- Chromatography: Methods like anion and cation exchange chromatography are employed to separate different β-lactamases, facilitating further characterization [].

- Isoelectric focusing (IEF): Used to determine the isoelectric point (pI) of β-lactamases, aiding in their identification and classification [].

Q13: Are there alternative chromogenic substrates for β-lactamase detection?

A13: Yes, other chromogenic substrates like PADAC (pyridine-2-azo-p-dimethylaniline cephalosporin) and CENTA are available. These alternatives may offer advantages in terms of sensitivity, stability, or reaction speed for specific applications or bacterial species [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.